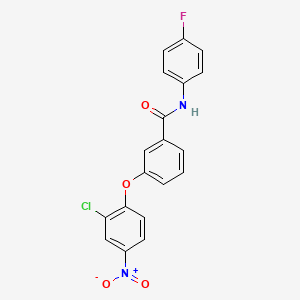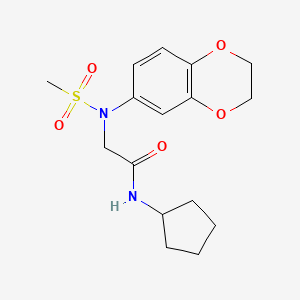![molecular formula C24H23ClFN3O B3641355 N-{4-[4-(2-chlorobenzyl)piperazin-1-yl]phenyl}-3-fluorobenzamide](/img/structure/B3641355.png)
N-{4-[4-(2-chlorobenzyl)piperazin-1-yl]phenyl}-3-fluorobenzamide
Overview
Description
N-{4-[4-(2-chlorobenzyl)piperazin-1-yl]phenyl}-3-fluorobenzamide is a synthetic compound that belongs to the class of piperazine derivatives. This compound has garnered attention in scientific research due to its potential pharmacological properties and applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[4-(2-chlorobenzyl)piperazin-1-yl]phenyl}-3-fluorobenzamide typically involves a multi-step process. One common method includes the following steps:
Formation of the Piperazine Derivative: The initial step involves the reaction of 2-chlorobenzyl chloride with piperazine to form 4-(2-chlorobenzyl)piperazine.
Coupling with Fluorobenzamide: The next step involves coupling the 4-(2-chlorobenzyl)piperazine with 3-fluorobenzoyl chloride in the presence of a base such as triethylamine to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving advanced techniques such as continuous flow synthesis and automated reaction monitoring.
Chemical Reactions Analysis
Types of Reactions
N-{4-[4-(2-chlorobenzyl)piperazin-1-yl]phenyl}-3-fluorobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring or the benzyl chloride moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
N-{4-[4-(2-chlorobenzyl)piperazin-1-yl]phenyl}-3-fluorobenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a neuroprotective agent and its effects on neurotransmitter systems.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders such as Alzheimer’s disease.
Industry: Utilized in the development of new pharmaceuticals and chemical intermediates.
Mechanism of Action
The mechanism of action of N-{4-[4-(2-chlorobenzyl)piperazin-1-yl]phenyl}-3-fluorobenzamide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating neurotransmitter systems, particularly the cholinergic system. The compound may inhibit acetylcholinesterase, leading to increased levels of acetylcholine in the brain, which can improve cognitive function and memory.
Comparison with Similar Compounds
Similar Compounds
- N-{4-[4-(2-methoxyphenyl)piperazin-1-yl]phenyl}carbamic acid ethyl ester
- N-[2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl]-3-methoxybenzamide
Uniqueness
N-{4-[4-(2-chlorobenzyl)piperazin-1-yl]phenyl}-3-fluorobenzamide is unique due to its specific chemical structure, which imparts distinct pharmacological properties. Its combination of a piperazine ring, chlorobenzyl group, and fluorobenzamide moiety contributes to its potential as a neuroprotective agent and its ability to modulate neurotransmitter systems.
Properties
IUPAC Name |
N-[4-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]phenyl]-3-fluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23ClFN3O/c25-23-7-2-1-4-19(23)17-28-12-14-29(15-13-28)22-10-8-21(9-11-22)27-24(30)18-5-3-6-20(26)16-18/h1-11,16H,12-15,17H2,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCFJXYSOMXGRIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2Cl)C3=CC=C(C=C3)NC(=O)C4=CC(=CC=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23ClFN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 4-[cyclohexanecarbonyl-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]amino]benzoate](/img/structure/B3641273.png)
![N-[[4-naphthalen-1-yl-5-[2-(3-nitrophenyl)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]acetamide](/img/structure/B3641298.png)


![Methyl 2-[[2-(5-chloroquinolin-8-yl)oxyacetyl]amino]benzoate](/img/structure/B3641313.png)

![2-{[5-(4-tert-butylphenyl)-1,3,4-oxadiazol-2-yl]thio}-N-(2,4-dimethylphenyl)acetamide](/img/structure/B3641337.png)
![dimethyl 1-propyl-4-[3-(trifluoromethyl)phenyl]-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B3641342.png)
![2-[(1-benzyl-1H-tetrazol-5-yl)thio]-N-(2-ethylphenyl)acetamide](/img/structure/B3641343.png)
![N-(2,4-dimethylphenyl)-2-[(3-nitrobenzoyl)amino]benzamide](/img/structure/B3641349.png)
![N-(4-chloro-3-{[(4-ethylphenoxy)acetyl]amino}phenyl)propanamide](/img/structure/B3641361.png)

![1-[2-methoxy-4-(methylthio)benzoyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B3641371.png)
![2-{5-methyl-2-[(4-nitrobenzyl)oxy]phenyl}-2H-1,2,3-benzotriazole](/img/structure/B3641378.png)
